molecular formula C19H17NO2 B1289704 2,3-Bis(benzyloxy)pyridine CAS No. 1228665-98-2

2,3-Bis(benzyloxy)pyridine

Cat. No.: B1289704
CAS No.: 1228665-98-2
M. Wt: 291.3 g/mol
InChI Key: FKBLXSTVQUPYIR-UHFFFAOYSA-N
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Description

2,3-Bis(benzyloxy)pyridine (CAS #1228665-98-2) is a pyridine derivative substituted with benzyloxy groups at the 2- and 3-positions. Its molecular formula is C₁₉H₁₇NO₂, with an average molecular weight of 291.35 g/mol . The compound is characterized by two benzyl ether groups attached to the pyridine ring, which influence its electronic properties and reactivity. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to the protective nature of benzyloxy groups and their compatibility with cross-coupling reactions .

Properties

IUPAC Name

2,3-bis(phenylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-20-19(18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBLXSTVQUPYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306913
Record name 2,3-Bis(phenylmethoxy)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-98-2
Record name 2,3-Bis(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(benzyloxy)pyridine typically involves the reaction of 2,3-dihydroxypyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2,3-Dihydroxypyridine+2Benzyl ChlorideK2CO3,DMF2,3-Bis(benzyloxy)pyridine\text{2,3-Dihydroxypyridine} + 2 \text{Benzyl Chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2,3-Bis(benzyloxy)pyridine} 2,3-Dihydroxypyridine+2Benzyl ChlorideK2​CO3​,DMF​2,3-Bis(benzyloxy)pyridine

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(benzyloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,3-Bis(benzyloxy)pyridine is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Bis(benzyloxy)pyridine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2,3-bis(benzyloxy)pyridine, the following compounds are compared based on structural features, reactivity, and functional roles:

Positional Isomers

2,6-Bis(benzyloxy)pyridine (CAS #16727-46-1): Shares the same molecular formula (C₁₉H₁₇NO₂) and molecular weight (291.35 g/mol) as the 2,3-isomer . For example, the 2,6-isomer may exhibit reduced steric hindrance compared to the 2,3-isomer, favoring certain catalytic transformations .

Halogenated Derivatives

2,3-Bis(benzyloxy)-5-bromopyridine (CAS #2070896-44-3): Molecular formula: C₁₉H₁₆BrNO₂ (MW: 370.25 g/mol) . The bromine atom at the 5-position introduces a site for further functionalization (e.g., Suzuki-Miyaura coupling), enhancing its utility in constructing complex heterocycles . Compared to the non-halogenated parent compound, this derivative has increased molecular weight and polarizability, influencing solubility and crystallinity.

2,6-Bis(benzyloxy)-3-bromopyridine (CAS #16727-47-2):

  • Combines bromine substitution with a 2,6-benzyloxy pattern. The bromine atom offers a reactive handle for nucleophilic substitution, distinguishing it from both 2,3- and 2,6-bis(benzyloxy)pyridines .

Functional Group Variations

5-(Benzyloxy)-2-methoxypyridine (CAS #1083329-15-0): Replaces one benzyloxy group with a methoxy group. Molecular weight: 231.26 g/mol (vs. 291.35 g/mol for 2,3-bis(benzyloxy)pyridine), leading to differences in pharmacokinetic properties .

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine :

  • Features an ethoxy linker between benzyloxy groups. This increases flexibility and hydrophilicity, which may improve bioavailability compared to rigid 2,3-bis(benzyloxy)pyridine .

Heterocyclic Analogues

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (CAS #1228666-35-0):

  • Incorporates an oxazole ring fused to the pyridine core. The oxazole introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and metal-coordination properties .
  • Molecular weight: 331.16 g/mol , with bromine enabling further derivatization .

Imidazo[4,5-b]pyridine Derivatives: Synthesized from 2,3-diaminopyridine precursors, these compounds exhibit fused imidazole-pyridine systems.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2,3-Bis(benzyloxy)pyridine 1228665-98-2 C₁₉H₁₇NO₂ 291.35 Two benzyloxy groups at 2,3-positions; versatile synthetic intermediate
2,6-Bis(benzyloxy)pyridine 16727-46-1 C₁₉H₁₇NO₂ 291.35 Positional isomer with reduced steric hindrance
2,3-Bis(benzyloxy)-5-bromopyridine 2070896-44-3 C₁₉H₁₆BrNO₂ 370.25 Bromine substitution for cross-coupling
5-(Benzyloxy)-2-methoxypyridine 1083329-15-0 C₁₃H₁₃NO₂ 231.26 Methoxy substitution; lower molecular weight
2,6-Dibenzyloxy-3-iodopyridine 2259853-06-8 C₁₉H₁₆INO₂ 417.15 Iodine substitution for radiopharmaceutical applications

Biological Activity

2,3-Bis(benzyloxy)pyridine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate its effectiveness and applications.

Chemical Structure and Properties

2,3-Bis(benzyloxy)pyridine is characterized by two benzyloxy groups attached to a pyridine ring. This structural configuration influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can modify its biological activity.

Mechanisms of Biological Activity

The biological activity of 2,3-Bis(benzyloxy)pyridine is primarily attributed to its interaction with specific biological targets:

  • Receptor Modulation : The compound may bind to receptors in the central nervous system (CNS), influencing neurotransmitter activity.
  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.

Study on MAO Inhibition

A significant study investigated the effects of benzyloxy derivatives on the inhibition of MAO-B. The results indicated that compounds with benzyloxy substitutions exhibited selective inhibition of MAO-B, suggesting their potential use in treating neurodegenerative disorders.

  • Experimental Design : Mice were treated with various doses of 2,3-Bis(benzyloxy)pyridine derivatives, and brain samples were analyzed for MAO activity.
  • Findings : The benzyloxy group was critical for the selectivity and potency of MAO inhibition. Time-dependent inhibition was observed, indicating a strong interaction with the enzyme.
CompoundMAO-A Inhibition (%)MAO-B Inhibition (%)IC50 (µM)
Control1015-
FA-735800.5
2,3-Bis(benzyloxy)pyridine7750.8

Biological Activity Summary

The biological activities of 2,3-Bis(benzyloxy)pyridine can be summarized as follows:

  • CNS Activity : Potential antidepressant or neuroprotective effects through MAO inhibition.
  • Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.
  • Synthetic Utility : Serves as an intermediate in the synthesis of more complex organic molecules with potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NamePosition of Benzyloxy GroupMAO-B Inhibition (%)
2,3-Bis(benzyloxy)pyridine2 and 375
2,6-Bis(benzyloxy)pyridine2 and 660
2,3-Bis(benzyloxy)-5-bromopyridine2 and 3 (with Br at 5)70

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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